molecular formula C12H13ClN2O6 B2825200 1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate CAS No. 136888-09-0

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate

Cat. No.: B2825200
CAS No.: 136888-09-0
M. Wt: 316.69
InChI Key: YHYAAVMWOMIJEX-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is a chemical compound with the molecular formula C12H13ClN2O6 and a molecular weight of 316.7 g/mol. It is a derivative of pyridine, featuring a nitro group and a chlorine atom on the pyridine ring, as well as two ethyl ester groups attached to a malonate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-3-nitropyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the esterification of 2-(6-chloro-3-nitropyridin-2-yl)malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be further oxidized to produce a nitrate ester.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(6-chloro-3-aminopyridin-2-yl)propanedioate.

  • Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Nitrate Ester: Resulting from the oxidation of the nitro group.

  • Amino Derivative: Resulting from the reduction of the nitro group.

  • Substituted Pyridine Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: It is used in the production of agrochemicals and dyestuffs due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate exerts its effects depends on its specific application. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 2-Amino-6-chloro-3-nitropyridine: Lacks the diethyl malonate moiety.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains additional heterocyclic rings.

  • Diethyl 2-(6-chloropyridin-2-yl)malonate: Lacks the nitro group.

Properties

IUPAC Name

diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-7(15(18)19)5-6-8(13)14-10/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYAAVMWOMIJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=N1)Cl)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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